REACTION_CXSMILES
|
C([NH:4][S:5]([C:8]1[C:9]([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[C:10]([NH:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:11]=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])(=[O:7])=[O:6])(=O)C.Cl.[OH-].[Na+]>C(O)C>[CH2:18]([NH:17][C:10]1[CH:11]=[C:12]([CH:16]=[C:8]([S:5](=[O:7])(=[O:6])[NH2:4])[C:9]=1[O:25][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:13]([OH:15])=[O:14])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3|
|
Name
|
5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NS(=O)(=O)C=1C(=C(C=C(C(=O)O)C1)NCC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |